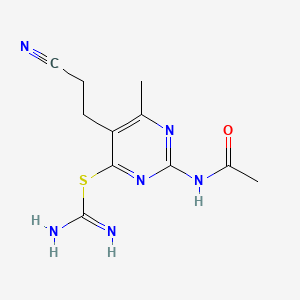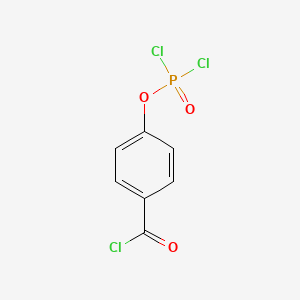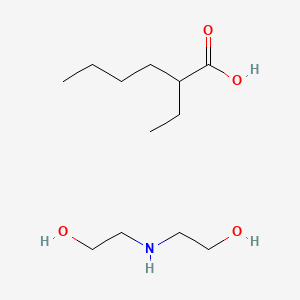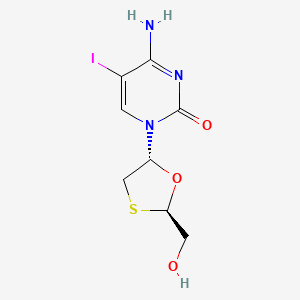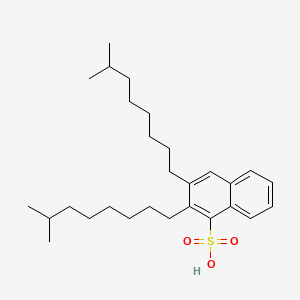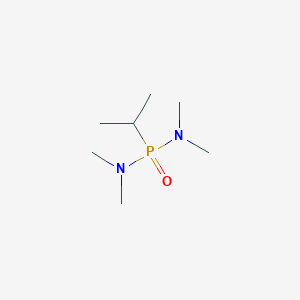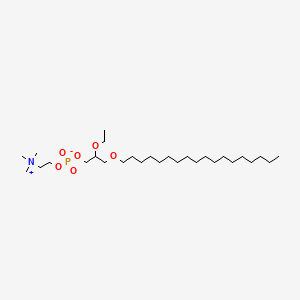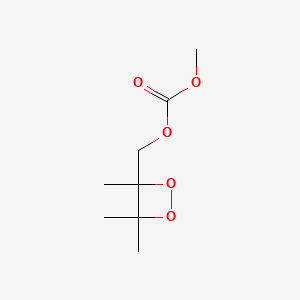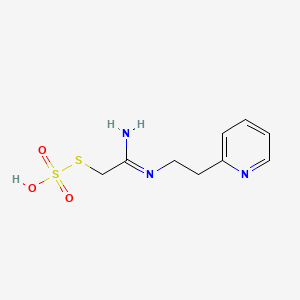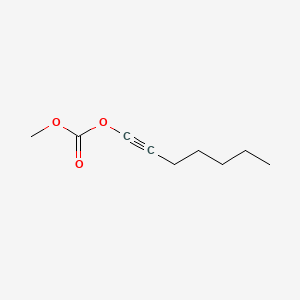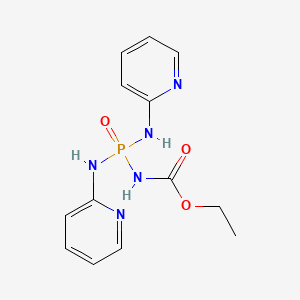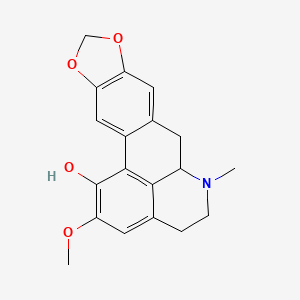
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of dioxetanes, which are cyclic peroxides.
- Dioxetanes are known for their high-energy content and their ability to release energy upon decomposition.
- This compound has applications in chemiluminescence, where it serves as a light-emitting reagent.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: C6H5NO2C(CH3)3
.Méthodes De Préparation
- The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
- The reaction conditions typically involve mild temperatures and an inert atmosphere.
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions, including:
Oxidation: It can be oxidized to form its corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the parent amine.
Substitution: The pyridinyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and the substituents present.
Applications De Recherche Scientifique
Chemistry: Used as a chemiluminescent reagent in analytical assays.
Biology: Employed in bioluminescence studies and as a probe for detecting reactive oxygen species.
Industry: Used in luminescent materials and sensors.
Mécanisme D'action
- Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
- This energy can be harnessed for chemiluminescence or other applications.
- Molecular targets and pathways involved depend on the specific context of use.
Comparaison Avec Des Composés Similaires
- Similar compounds include other dioxetanes and pyridinyl derivatives, but none share this exact structure.
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: is unique due to its specific combination of a dioxetane ring and a pyridinyl group.
Remember, this compound’s fascinating properties lie in its ability to emit light upon decomposition, making it a valuable tool in various scientific fields.
Propriétés
Numéro CAS |
109123-66-2 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |
Clé InChI |
OVVGTARUYORAIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OO1)(C)COC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


